molecular formula C13H27NO2 B12650665 N-Hydroxyisotridecan-1-amide CAS No. 94689-33-5

N-Hydroxyisotridecan-1-amide

Cat. No.: B12650665
CAS No.: 94689-33-5
M. Wt: 229.36 g/mol
InChI Key: ZTWTVDQROSNBDB-UHFFFAOYSA-N
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Description

N-Hydroxyisotridecan-1-amide is an organic compound with the molecular formula C13H27NO2. It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N).

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxyisotridecan-1-amide can be synthesized through several methods. One common approach involves the reaction of isotridecan-1-amine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like copper (Cu) to facilitate the process. The reaction is carried out at room temperature to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction parameters further enhances the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyisotridecan-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxyisotridecan-1-amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxyisotridecan-1-amide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit fatty acid amide hydrolase (FAAH), which plays a role in the degradation of fatty acid amides. This inhibition can result in increased levels of fatty acid amides, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific hydroxyl group position, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

CAS No.

94689-33-5

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

N-hydroxy-11-methyldodecanamide

InChI

InChI=1S/C13H27NO2/c1-12(2)10-8-6-4-3-5-7-9-11-13(15)14-16/h12,16H,3-11H2,1-2H3,(H,14,15)

InChI Key

ZTWTVDQROSNBDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCC(=O)NO

Origin of Product

United States

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